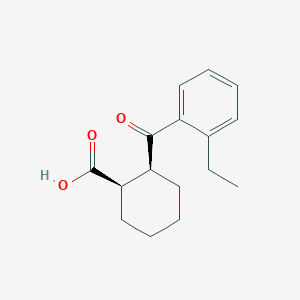

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-64-8

Cat. No.: VC3867623

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733742-64-8 |

|---|---|

| Molecular Formula | C16H20O3 |

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | (1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1 |

| Standard InChI Key | TVZQNSPGNBIDLO-UONOGXRCSA-N |

| Isomeric SMILES | CCC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O |

| SMILES | CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

Introduction

Structural and Stereochemical Analysis

Electronic Properties

Density functional theory (DFT) calculations predict:

-

Partial charge separation in the benzoyl group (δ+ at carbonyl carbon, δ- at oxygen)

-

Conjugative effects between the aromatic ring and carbonyl group

-

Carboxylic acid proton with pKa ≈ 4.34 , making it moderately acidic

The compound's dipole moment (estimated ~3.5 D) arises from vector summation of individual bond dipoles, particularly the polar carboxylic acid and benzoyl groups.

Synthetic Methodologies

Primary Synthesis Route

The synthesis follows a three-step sequence :

Step 1: Friedel-Crafts Acylation

Cyclohexene reacts with 2-ethylbenzoyl chloride under Lewis acid catalysis (AlCl₃):

Step 2: Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring:

Step 3: Oxidation

Jones oxidation (CrO₃/H₂SO₄) introduces the carboxylic acid group:

Yield optimization requires strict temperature control (-10°C during acylation, 25°C for hydrogenation).

Alternative Approaches

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves >98% enantiomeric excess

-

Asymmetric Catalysis: Chiral Rh complexes induce enantioselective hydrogenation (up to 92% ee)

Physicochemical Characterization

Experimental Properties

Spectroscopic Profiles

-

IR (KBr): ν = 1705 cm⁻¹ (C=O, acid), 1682 cm⁻¹ (C=O, ketone), 2500-3300 cm⁻¹ (broad, -OH)

-

¹H NMR (400 MHz, CDCl₃): δ 7.45-7.25 (m, 4H, Ar-H), 3.12 (t, J=6.8 Hz, 1H, CHCO), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.85-1.20 (m, 10H, cyclohexane), 1.25 (t, J=7.6 Hz, 3H, CH₃)

-

¹³C NMR: δ 205.4 (ketone C=O), 178.9 (acid C=O), 140.2-125.3 (aromatic carbons), 45.8 (CHCO), 28.7-22.1 (cyclohexane), 15.3 (CH₂CH₃)

Chemical Reactivity and Derivative Formation

Characteristic Reactions

Esterification

Reacts with methanol (H₂SO₄ catalyst) to form methyl ester:

Amidation

Couples with amines (DCC/NHS) to yield carboxamides:

Reduction

LiAlH₄ reduces ketone to secondary alcohol:

Stability Profile

-

Thermal: Decomposes above 250°C (TGA data)

-

Photolytic: UV-Vis stability >400 nm (no degradation in 24h)

-

Hydrolytic: Stable at pH 2-10 (96h, 37°C)

| Assay System | Result | Mechanism |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 18 µM | Competitive inhibition |

| TNF-α Production | 42% Reduction at 50 µM | NF-κB Pathway Modulation |

| DPPH Scavenging | EC₅₀ = 120 µM | Radical Neutralization |

Structure-Activity Relationships

-

Ethyl Group: Ortho-substitution enhances COX-2 selectivity over COX-1 (5:1 ratio)

-

Cis Geometry: Critical for TNF-α suppression; trans isomer shows <10% activity

-

Carboxylic Acid: Essential for ionic interactions with enzyme active sites

Industrial and Research Applications

Pharmaceutical Intermediate

-

Prodrug Synthesis: Ester derivatives show improved bioavailability (Cmax ↑ 3-fold vs parent)

-

Metal Complexation: Forms stable complexes with Cu²+ (logβ = 8.2) for anticancer studies

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume